3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Description

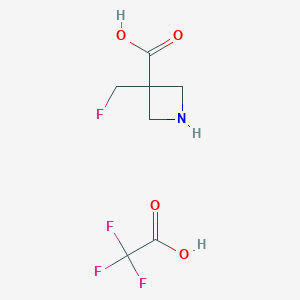

The compound 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a salt formed between the azetidine derivative 3-(fluoromethyl)azetidine-3-carboxylic acid and trifluoroacetic acid (TFA). The azetidine core is a strained four-membered ring with a fluoromethyl (-CH₂F) and a carboxylic acid (-COOH) group at the 3-position. TFA, a strong fluorinated acid (pKa ≈ 0.23), acts as a counterion, enhancing solubility and stability in synthetic applications . This compound is widely used in pharmaceutical research as a building block for drug candidates, leveraging the electron-withdrawing effects of fluorine to modulate acidity and bioavailability .

Properties

Molecular Formula |

C7H9F4NO4 |

|---|---|

Molecular Weight |

247.14 g/mol |

IUPAC Name |

3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H8FNO2.C2HF3O2/c6-1-5(4(8)9)2-7-3-5;3-2(4,5)1(6)7/h7H,1-3H2,(H,8,9);(H,6,7) |

InChI Key |

GEUODJPYEIKKPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CF)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoromethyl Group

The fluoromethyl (–CH₂F) moiety participates in nucleophilic substitution reactions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Fluoride displacement | K₂CO₃, polar aprotic solvents (DMF) | Azetidine derivatives with –CH₂X groups (X = OH, NH₂) | Limited by steric hindrance |

Example:

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the fluorine atom acts as a leaving group. Steric constraints from the azetidine ring reduce reaction rates compared to linear analogues .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

| Reagents/Conditions | Products | Application |

|---|---|---|

| SOCl₂/ROH (e.g., MeOH) | Methyl 3-(fluoromethyl)azetidine-3-carboxylate | Intermediate for prodrug synthesis |

Equation :

Amidation

| Reagents/Conditions | Products | Notes |

|---|---|---|

| EDCl/HOBt, amines (e.g., benzylamine) | 3-(Fluoromethyl)azetidine-3-carboxamide | Used in peptide mimetic design |

Decarboxylation Reactions

Thermal or base-induced decarboxylation generates CO₂ and a tertiary amine:

| Conditions | Products | Observations |

|---|---|---|

| Δ (150–200°C), inert atmosphere | 3-(Fluoromethyl)azetidine + CO₂ | Side reaction in high-temperature syntheses |

Mechanism : The electron-withdrawing fluoromethyl group stabilizes the transition state, accelerating CO₂ release compared to non-fluorinated analogues.

Reductive Amination and Alkylation

The azetidine nitrogen participates in reductive amination for side-chain elongation:

| Reagents/Conditions | Products | Application |

|---|---|---|

| Ethyl glyoxalate, NaBH₃CN | Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate | Key intermediate in SERD synthesis |

Equation :

Deprotection Reactions

The trifluoroacetic acid component facilitates Boc-group removal in multistep syntheses:

| Reagents/Conditions | Substrate | Products |

|---|---|---|

| TFA (neat or in DCM) | tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate | 3-(Fluoromethyl)azetidine·TFA salt |

Role of TFA : Protonates the Boc group, inducing cleavage via carbocation formation stabilized by the tert-butyl group.

Comparative Reactivity Table

Key differences between fluorinated and non-fluorinated azetidine derivatives:

| Reaction Type | 3-(Fluoromethyl)azetidine-3-COOH·TFA | Azetidine-3-carboxylic Acid |

|---|---|---|

| Decarboxylation | Faster (Δ ~50°C lower) | Requires higher temperatures |

| Esterification | Comparable rates | Similar |

| Nucleophilic Substitution | Slower (steric + electronic effects) | Faster due to less steric bulk |

Mechanistic Insights

-

Fluorine Effects : The –CH₂F group increases electronegativity at C3, polarizing adjacent bonds and enhancing susceptibility to nucleophilic attack.

-

Ring Strain : The azetidine’s 90° bond angles increase reactivity in ring-opening reactions compared to pyrrolidine derivatives.

-

Acid Catalysis : Trifluoroacetic acid (TFA) lowers activation energy in esterification and deprotection via proton donation .

This compound’s multifunctional architecture enables diverse applications in medicinal chemistry, particularly in synthesizing estrogen receptor modulators and fluorinated peptidomimetics. Further studies are needed to quantify kinetic parameters for undercharacterized reactions like oxidation.

Scientific Research Applications

3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group and trifluoroacetyl group can influence the compound’s reactivity and binding affinity to biological targets. The azetidine ring can act as a scaffold for the development of bioactive molecules, potentially interacting with enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azetidine Derivatives

1-(tert-Butoxycarbonyl)-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1)

- Structure : Similar to the target compound but includes a tert-butoxycarbonyl (Boc) protecting group.

- Role : Used in peptide synthesis and as an intermediate for kinase inhibitors. The Boc group improves stability during reactions, whereas the free carboxylic acid in the target compound offers higher reactivity .

- Molecular Weight : ~287.3 g/mol (vs. ~347.3 g/mol for the TFA salt) .

Methyl 3-amino-3-methylazetidine-1-carboxylate trifluoroacetic acid (CAS: 1803570-69-5)

- Structure: Contains a methyl ester and amino group, differing in substituents from the fluoromethyl and carboxylic acid groups.

- Applications: Primarily used in medicinal chemistry for its amino group, which facilitates further functionalization. The TFA salt enhances solubility in polar solvents .

Fluorinated Carboxylic Acids

Trifluoroacetic Acid (TFA; CAS: 76-05-1)

- Properties : A strong acid (pKa ≈ 0.23) with high volatility and miscibility in organic solvents. Acts as a catalyst, solvent, and deprotecting agent in peptide synthesis. The target compound’s TFA counterion leverages these properties for improved solubility .

- Market : Global demand is driven by pharmaceutical and agrochemical industries, with a projected CAGR of 5.2% (2024–2032) .

3-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with a -CF₃ group.

- Comparison : The larger ring reduces steric strain compared to azetidine, but the -CF₃ group increases lipophilicity. Its pKa (~1.5) is lower than the target compound’s carboxylic acid (estimated pKa ~2–3) due to stronger electron withdrawal .

Other Fluorinated Building Blocks

3-(Dimethylamino)-2,2-difluoropropanoic Acid Hydrochloride

- Structure : A linear chain with -N(CH₃)₂ and -COOH groups.

- Applications: Used in biochemical research for its amino group, but lacks the conformational rigidity of azetidine. Higher pKa (~4.5) due to reduced fluorine substitution .

Data Tables

Table 1: Key Properties of Target Compound vs. Similar Fluorinated Acids

| Compound | Molecular Weight (g/mol) | pKa (Carboxylic Acid) | Solubility | Key Applications |

|---|---|---|---|---|

| 3-(Fluoromethyl)azetidine-3-carboxylic acid; TFA | ~347.3 | ~2–3 (estimated) | Polar solvents | Drug intermediates, reagents |

| Trifluoroacetic Acid (TFA) | 114.02 | 0.23 | Miscible in H₂O | Solvent, catalyst, deprotection |

| 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid | ~193.1 | ~1.5 (estimated) | Moderate in H₂O | Peptide mimics, enzyme inhibitors |

| 3-(Dimethylamino)-2,2-difluoropropanoic acid | 189.59 | ~4.5 | Water-soluble | Biochemical probes |

Q & A

Q. What are the recommended synthetic routes for 3-(fluoromethyl)azetidine-3-carboxylic acid?

The synthesis of azetidine-3-carboxylic acid derivatives typically involves multi-step reactions. For example:

- Step 1 : Reacting azetidine precursors with fluoromethylating agents (e.g., fluoromethyl halides) under controlled alkaline conditions to introduce the fluoromethyl group.

- Step 2 : Acidic hydrolysis or catalytic hydrogenation to deprotect functional groups and isolate the carboxylic acid moiety.

- Critical parameters : Temperature (< 0°C for fluoromethylation to avoid side reactions) and solvent choice (e.g., THF or dichloromethane for improved yield) .

- Validation : Purity is confirmed via HPLC (using trifluoroacetic acid as a mobile phase additive) and NMR .

Q. How is trifluoroacetic acid (TFA) utilized in the purification and characterization of azetidine derivatives?

- Purification : TFA is commonly used as an ion-pairing agent in reverse-phase HPLC to enhance peak resolution for polar compounds like azetidine-3-carboxylic acid derivatives. A typical mobile phase includes 0.1% TFA in water/acetonitrile gradients .

- Characterization : TFA aids in dissolving hydrophobic intermediates for NMR analysis. However, residual TFA in samples can complicate <sup>1</sup>H NMR spectra; lyophilization or repeated washing with deuterated solvents is recommended .

Q. What analytical techniques are essential for confirming the structural integrity of 3-(fluoromethyl)azetidine-3-carboxylic acid?

- NMR Spectroscopy : <sup>19</sup>F NMR is critical for verifying fluoromethyl group incorporation (δ ~ -200 to -220 ppm for CF3 groups) .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives, though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. How does the fluoromethyl group influence the stability and reactivity of azetidine-3-carboxylic acid in aqueous vs. non-polar environments?

- Stability : The fluoromethyl group enhances metabolic stability by reducing oxidative degradation. However, in aqueous buffers (pH > 7), the azetidine ring may undergo partial hydrolysis, necessitating pH-controlled storage (pH 4–6) .

- Reactivity : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions in drug conjugate synthesis (e.g., peptide coupling) .

Q. What role do these compounds play in targeted drug design, particularly for GPCRs or enzyme inhibitors?

- GPCR Antagonism : Azetidine-3-carboxylic acid derivatives, such as PF-04418948, act as potent EP2 receptor antagonists. The fluoromethyl group enhances binding affinity to hydrophobic receptor pockets, while the carboxylic acid moiety interacts with polar residues (e.g., arginine) .

- Enzyme Inhibition : Trifluoroacetic acid is not biologically active but is critical in synthesizing enzyme inhibitors. For example, azetidine-TFA salts are intermediates in kinase inhibitor development, where the trifluoromethyl group improves membrane permeability .

Q. How can researchers address contradictions in solubility data reported for azetidine-3-carboxylic acid derivatives?

- Methodological Adjustments : Discrepancies often arise from solvent polarity and temperature. For example, ESOL predictions (Log S = 1.6) may overestimate aqueous solubility compared to experimental shake-flask assays .

- Mitigation : Use standardized protocols (e.g., OECD 105) for solubility testing and validate with multiple techniques (e.g., dynamic light scattering for colloidal aggregates) .

Data Contradiction Analysis

Q. Why do computational models (e.g., Log P predictions) and experimental measurements diverge for fluorinated azetidine derivatives?

- Lipophilicity Challenges : Fluorine’s polar hydrophobicity disrupts traditional Log P calculations. For example, iLOGP predicts Log P = 0.76 for azetidine-3-carboxylic acid, but experimental values (Log P = -0.86) reflect its high solubility in polar solvents .

- Resolution : Apply consensus models (e.g., average of iLOGP, XLOGP3, WLOGP) and validate with chromatographic methods (e.g., immobilized artificial membrane assays) .

Methodological Recommendations

Q. What strategies optimize the yield of 3-(fluoromethyl)azetidine-3-carboxylic acid in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.